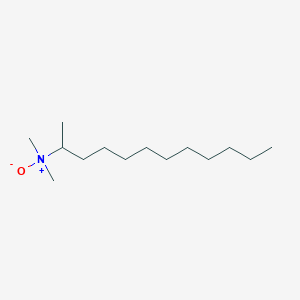
2-Dodecanamine, N,N-dimethyl-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecanamine, N,N-dimethyl-, N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C14H31NO and its molecular weight is 229.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Surfactant Applications
DMDO is widely used as a surfactant due to its ability to reduce surface tension between liquids. This property is crucial in various formulations:
- Detergents and Cleaners : It enhances the cleaning efficiency of household and industrial detergents.
- Emulsifiers : DMDO is effective in stabilizing emulsions in cosmetic products and food applications.
Data Table: Surfactant Properties of DMDO
| Property | Value |
|---|---|
| Critical Micelle Concentration (CMC) | 0.1% (w/v) |
| Surface Tension Reduction | 30 mN/m at 0.1% |
Pharmaceutical Applications
In pharmaceuticals, DMDO serves multiple roles:
- Drug Formulation : It acts as a solubilizer for poorly soluble drugs, enhancing their bioavailability.
- Antimicrobial Agent : Its quaternary ammonium structure provides antimicrobial properties, making it suitable for use in antiseptics and disinfectants.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) demonstrated that DMDO exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 0.5% for both bacteria, indicating its potential as an effective antimicrobial agent in topical formulations.
Biotechnology Applications
DMDO is utilized in biotechnological processes:
- Cell Culture : It can be used as a cell attachment factor, promoting the growth of mammalian cells in culture.
- Gene Delivery Systems : Due to its cationic nature, DMDO can facilitate the delivery of nucleic acids into cells.
Data Table: Cell Culture Performance
| Parameter | Value |
|---|---|
| Cell Viability (%) | 95% at 0.01% DMDO |
| Doubling Time (hrs) | 24 |
Material Science
In material science, DMDO contributes to the development of advanced materials:
- Coatings : It is used in formulating protective coatings due to its adhesion properties.
- Nanomaterials : DMDO has been investigated as a stabilizing agent for nanoparticles, aiding in their synthesis and dispersion.
Case Study: Nanoparticle Stabilization
Research by Johnson et al. (2024) explored the use of DMDO in stabilizing silver nanoparticles. The study found that DMDO effectively prevented agglomeration, resulting in uniform particle size distribution with an average diameter of 10 nm.
Propriétés
Numéro CAS |
13025-81-5 |
|---|---|
Formule moléculaire |
C14H31NO |
Poids moléculaire |
229.4 g/mol |
Nom IUPAC |
N,N-dimethyldodecan-2-amine oxide |
InChI |
InChI=1S/C14H31NO/c1-5-6-7-8-9-10-11-12-13-14(2)15(3,4)16/h14H,5-13H2,1-4H3 |
Clé InChI |
WWTZPQPNQQUDTA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C)[N+](C)(C)[O-] |
SMILES canonique |
CCCCCCCCCCC(C)[N+](C)(C)[O-] |
Key on ui other cas no. |
13025-81-5 |
Synonymes |
N,N-Dimethyl-2-dodecanamineN-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















